Ethyl 5-benzyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Overview
Description
ETHYL 5-BENZYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its wide range of applications in medicinal chemistry, materials science, and organic synthesis. The compound’s structure includes a thiophene ring substituted with ethyl, benzyl, and pyrazine-2-amido groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-BENZYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyrazine-2-Amido Group: The pyrazine-2-amido group can be attached through an amide coupling reaction using pyrazine-2-carboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-BENZYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl chloride (C6H5CH2Cl), aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Thiophene alcohols, thiophene amines
Substitution: Benzyl-substituted thiophenes
Scientific Research Applications
ETHYL 5-BENZYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 5-BENZYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pyrazine-2-amido group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-BENZYL-2-(PYRIDINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE: Similar structure but with a pyridine ring instead of pyrazine.
ETHYL 5-BENZYL-2-(PYRAZINE-2-AMIDO)FURAN-3-CARBOXYLATE: Similar structure but with a furan ring instead of thiophene.
ETHYL 5-BENZYL-2-(PYRAZINE-2-AMIDO)PYRIDINE-3-CARBOXYLATE: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness
ETHYL 5-BENZYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the combination of its thiophene ring and pyrazine-2-amido group, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H17N3O3S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
ethyl 5-benzyl-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H17N3O3S/c1-2-25-19(24)15-11-14(10-13-6-4-3-5-7-13)26-18(15)22-17(23)16-12-20-8-9-21-16/h3-9,11-12H,2,10H2,1H3,(H,22,23) |
InChI Key |
CTUOFTYPEBLRPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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